

Introduction: The Analytical Challenge of Positional Isomers

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Compound of Interest

Compound Name: 5-Fluoro Paliperidone

CAS No.: 1346598-34-2

Cat. No.: B584397

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Paliperidone (9-hydroxyrisperidone) is a second-generation atypical antipsychotic that exerts its therapeutic efficacy via antagonism of central dopamine

and serotonin

receptors[1]. During the chemical synthesis or forced degradation of the Active Pharmaceutical Ingredient (API), various related substances and structural isomers can emerge[2].

Among the most challenging to control and quantify is **5-Fluoro Paliperidone** (CAS: 1346598-34-2). Structurally, Paliperidone contains a 6-fluoro-1,2-benzisoxazole moiety[2]. Its positional isomer, **5-Fluoro Paliperidone**, simply shifts the fluorine atom from the

to the

position on the benzisoxazole ring[3]. While this structural deviation appears minute, it poses significant pharmacological and analytical complexities that require robust chromatographic resolution and strict control via certified reference standards[3].

The Causality of Positional Isomerism

To fully comprehend why **5-Fluoro Paliperidone** is classified as a critical process impurity, we must examine the physical chemistry and pharmacology dictated by the fluorine shift:

- **Pharmacological Implication:** The benzisoxazole ring acts as a core pharmacophore for receptor binding. Fluorine is highly electronegative; shifting it from the

-equivalent (

) to the

-equivalent (

) position alters the localized dipole moment, electron density distribution, and the steric profile of the molecule[4][5]. Because the

and

receptors possess distinct hydrophobic and hydrogen-bonding pockets, this positional shift theoretically risks altered receptor-binding affinities or the generation of off-target toxicities[4].

- Analytical Causality: Positional isomers often share identical molecular weights, near-identical lipophilicity (

), and highly similar

values[6]. In reversed-phase High-Performance Liquid Chromatography (RP-HPLC), traditional

columns rely purely on hydrophobic partitioning. Because the 5-fluoro and 6-fluoro isomers partition into the alkyl stationary phase at nearly identical rates, they frequently co-elute[5][6]. Resolving this "critical pair" requires exploiting minor differences in polarizability and dipole moments.

Physicochemical Profiles: API vs. Reference Standard

To establish a foundation for analytical method development, the comparative physicochemical parameters of both compounds are delineated below[3][7].

Parameter	Paliperidone (API)	5-Fluoro Paliperidone (Impurity/Standard)
CAS Number	144598-75-4	1346598-34-2
Molecular Formula		
Molecular Weight	426.48 g/mol	426.48 g/mol
Fluorine Position	on benzisoxazole ring	on benzisoxazole ring
IUPAC / Chemical Name	3-[2-[4-(6-fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl]ethyl]-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one	3-[2-[4-(5-fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl]ethyl]-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

Experimental Protocol: Step-by-Step Isomeric Resolution

Standard

columns routinely fail to achieve baseline separation (

) of these isomers. As an Application Scientist, I recommend employing either a Pentafluorophenyl (PFP) or a Charged Surface Hybrid (CSH) C18 stationary phase[5]. The reasoning is mechanistic: a PFP phase provides orthogonal selectivity via

, dipole-dipole, and unique fluorine-fluorine electrostatic interactions that differentiate the

vs.

positional electronics.

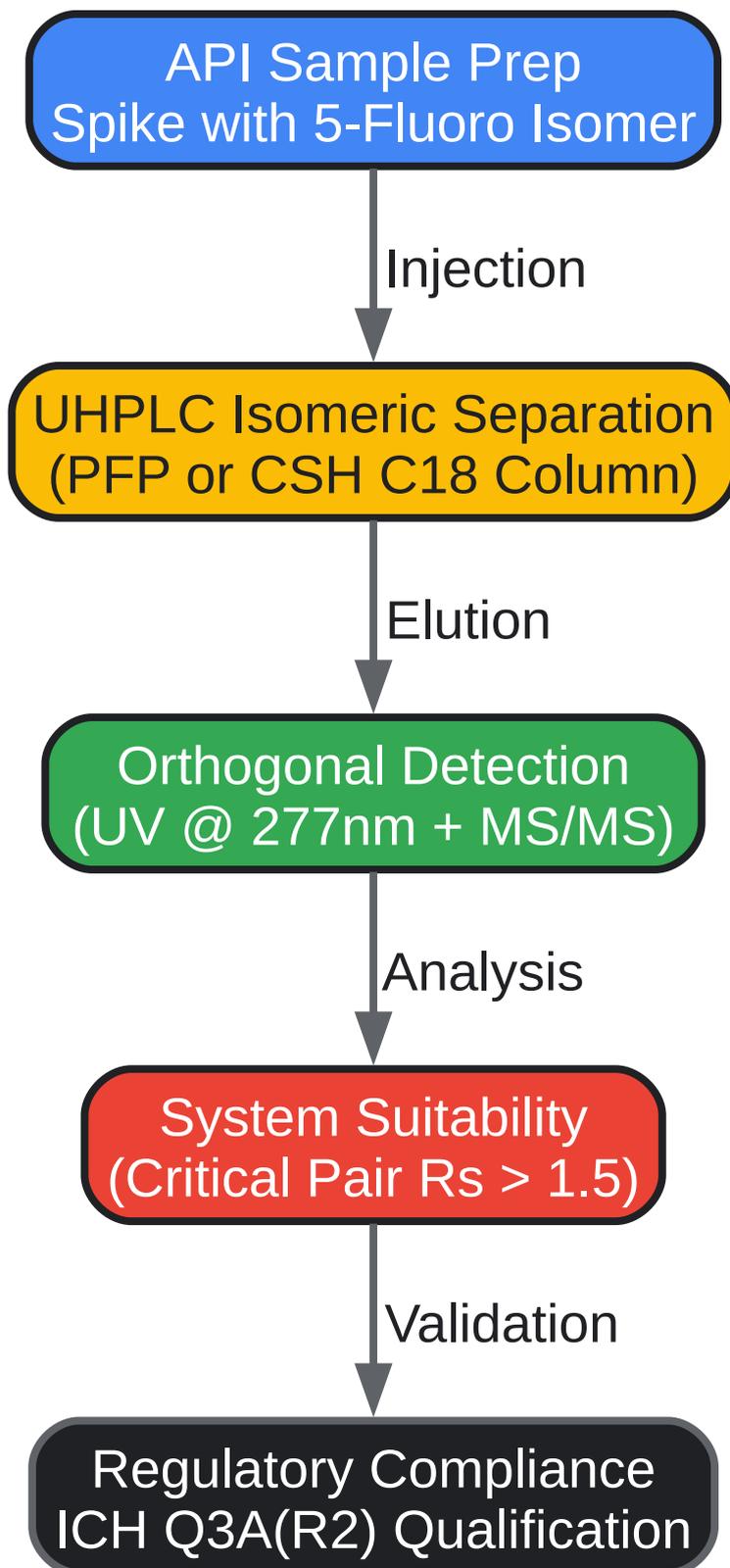
Methodology: UHPLC Resolution of Paliperidone Impurities

- Mobile Phase Preparation:

- Buffer (A): 0.05% Trifluoroacetic acid (TFA) or 10 mM Ammonium Acetate in LC-MS grade water. Causality: Controlling the pH is vital to suppress the ionization of the basic piperidine nitrogen, minimizing secondary interactions with free surface silanols that cause peak tailing[5].
- Organic (B): 100% Acetonitrile (LC-MS grade).
- Column Selection & Equilibration: Install a high-efficiency PFP column (e.g., mm, 2.7 solid-core). Equilibrate at to lower solvent viscosity and enhance mass transfer, sharpening the peaks.
- Standard Spiking (System Suitability): Prepare a working standard of Paliperidone API (mg/mL). Spike it precisely with the **5-Fluoro Paliperidone** reference standard[3] to yield a () impurity concentration.
- Gradient Elution & Analysis: Run a shallow gradient from 15% B to 60% B over 12 minutes. The slow ramp through the intermediate polar regime allows the specific interactions of the PFP column to selectively retain the 5-Fluoro isomer differently than the API.
- Orthogonal Detection: Utilize a Photo Diode Array (PDA) detector set at 277 nm for robust quantitation, coupled in-line with an Electrospray Ionization Mass Spectrometer (ESI-MS/MS) to verify the isobaric mass (427.2) across both peaks[4][5].
- Data Validation: Accept the run only if the resolution () between the 5-Fluoro Impurity peak and the main Paliperidone peak strictly exceeds

[6].

Analytical Workflow Visualization



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Caption: Workflow for the robust chromatographic resolution of Paliperidone and **5-Fluoro Paliperidone**.

Regulatory Framework: ICH Q3A/Q3B Compliance

The fundamental purpose of utilizing a high-purity **5-Fluoro Paliperidone** reference standard is to navigate regulatory mandates. The International Council for Harmonisation (ICH) establishes specific quantitative thresholds via the ICH Q3A(R2) (drug substance) and ICH Q3B(R2) (drug product) guidelines^[8].

Depending on the Maximum Daily Dose (MDD) of Paliperidone—which typically ranges from 3 mg to 12 mg—the thresholds are exceptionally stringent:

- Reporting Threshold:

- Identification Threshold:

(Requires structural confirmation, e.g., using NMR and MS data mapped against the standard).

- Qualification Threshold:

(or 1.0 mg/day intake).

If the 5-Fluoro isomer is detected in a batch at levels approaching or exceeding

, the batch cannot be released until biological safety (qualification) is proven^[9]. The reference standard enables scientists to actively map Relative Response Factors (RRF), validate the method's Limit of Detection (LOD), and ensure the synthesized drug is uncompromised prior to clinical deployment.

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- To cite this document: BenchChem. [Introduction: The Analytical Challenge of Positional Isomers]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b584397#understanding-5-fluoro-paliperidone-as-a-reference-standard>]

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